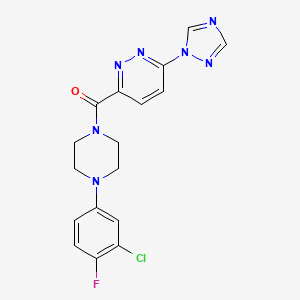
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15ClFN7O and its molecular weight is 387.8. The purity is usually 95%.
BenchChem offers high-quality (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme involved in melanin production in various organisms. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in conditions like Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. The compound incorporates the 3-chloro-4-fluorophenyl fragment, which enhances inhibitory activity against tyrosinase. Docking analysis suggests that this compound has higher potency compared to reference compounds .
Medicinal Chemistry
The 3-chloro-4-fluorophenyl moiety has been incorporated into various chemotypes to explore its effects on biological activity. Researchers have synthesized new small compounds containing this fragment and studied their interactions with biological targets. These efforts aim to identify potential drug candidates for various diseases .
Agrochemicals
The compound’s structural features make it interesting for agrochemical applications. Researchers investigate its effects on pests, plant growth, and crop protection. The 3-chloro-4-fluorophenyl motif may play a role in enhancing the compound’s efficacy as an agrochemical agent .
Material Science
The compound’s unique structure could be relevant in material science. Researchers explore its properties for applications such as coatings, sensors, or optoelectronic devices. The 3-chloro-4-fluorophenyl group may contribute to specific material interactions .
Computational Chemistry
The compound’s molecular modeling and docking studies provide insights into its interactions with biological targets. Researchers use computational tools to predict its binding affinity and optimize its structure for specific applications .
Chemical Biology
Understanding how the compound interacts with biological systems is crucial. Researchers investigate its effects on cellular processes, signaling pathways, and protein–ligand interactions. The 3-chloro-4-fluorophenyl moiety may play a role in modulating biological responses .
Mecanismo De Acción
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing the 1,2,4-triazole ring are known to have diverse biological activities and can interact with various biological targets .
Biochemical pathways
1,2,4-triazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring can improve the pharmacokinetic properties of compounds .
Result of action
1,2,4-triazole derivatives have been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies .
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-13-9-12(1-2-14(13)19)24-5-7-25(8-6-24)17(27)15-3-4-16(23-22-15)26-11-20-10-21-26/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDXTWZRUNEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)
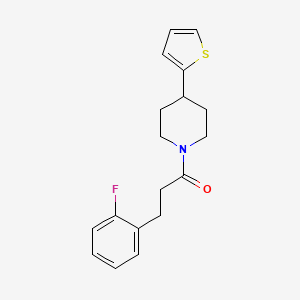
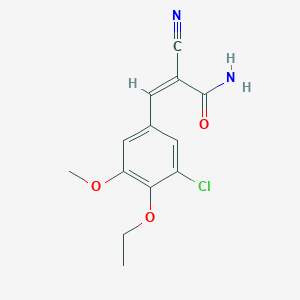
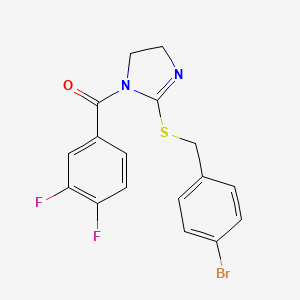
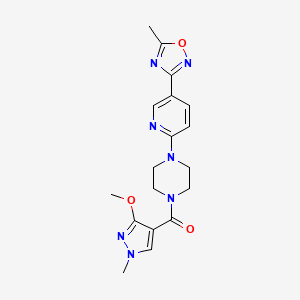

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2542792.png)
![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)
![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)
![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)